Z-D-Glu-OtBuDCHA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-Glu-OtBuDCHA typically involves the esterification of D-glutamic acid with tert-butyl alcohol in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in an appropriate solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Z-D-Glu-OtBuDCHA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Z-D-Glu-OtBuDCHA has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Z-D-Glu-OtBuDCHA involves its role as a protecting group. It binds to the carboxyl group of glutamic acid, preventing it from participating in unwanted reactions. This allows for selective reactions to occur at other functional groups. The compound’s molecular targets include enzymes and proteins that interact with glutamic acid residues .
Comparison with Similar Compounds
Similar Compounds
Z-Glu-OtBu: Similar in structure but without the dicyclohexylamine salt component.
Z-D-Glu-OBzl: Another protecting group for glutamic acid, but with a benzyl ester instead of a tert-butyl ester.
Uniqueness
Z-D-Glu-OtBuDCHA is unique due to its combination of a tert-butyl ester and dicyclohexylamine salt, which provides enhanced stability and specificity in reactions compared to other similar compounds .
Properties
Molecular Formula |
C29H46N2O6 |
---|---|
Molecular Weight |
518.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(4R)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-15(21)13(9-10-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20);11-13H,1-10H2/t13-;/m1./s1 |
InChI Key |
POQMGEMMYVJQOK-BTQNPOSSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
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